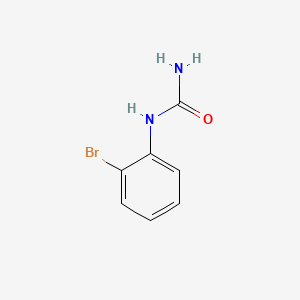

(2-Bromophenyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-bromophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXEDXIJDCOADGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074496 | |

| Record name | (2-Bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13114-90-4 | |

| Record name | Urea, (2-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of (2-Bromophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of (2-Bromophenyl)urea. The information is curated for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound.

Chemical Structure and Identifiers

This compound is an aromatic compound featuring a urea group attached to a brominated phenyl ring at the ortho position. The structural details and identifiers are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 13114-90-4 |

| Molecular Formula | C₇H₇BrN₂O |

| SMILES | C1=CC=C(C(=C1)Br)NC(=O)N |

| InChI | InChI=1S/C7H7BrN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) |

| InChIKey | QXEDXIJDCOADGG-UHFFFAOYSA-N |

graph "(2-Bromophenyl)urea_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; C7 [label="C"]; N2 [label="N"]; O1 [label="O"]; Br1 [label="Br"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"];

// Phenyl ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on phenyl ring C1 -- N1; C2 -- Br1; C3 -- H1; C4 -- H2; C5 -- H3; C6 -- H4;

// Urea group N1 -- C7; N1 -- H5; C7 -- N2; C7 -- O1 [style=double]; N2 -- H6; N2 -- H7;

// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; N1 [pos="-0.7,-1.2!"]; C7 [pos="-0.7,-2.4!"]; N2 [pos="0.3,-3.3!"]; O1 [pos="-1.9,-2.9!"]; Br1 [pos="2.6,0!"]; H1 [pos="2.2,2.6!"]; H2 [pos="0,3.8!"]; H3 [pos="-2.2,2.6!"]; H4 [pos="-2.2,0!"]; H5 [pos="-1.7,-1!"]; H6 [pos="0.1,-4.3!"]; H7 [pos="1.3,-3.1!"]; }

Chemical and Physical Properties

The table below summarizes the known and estimated physical and chemical properties of this compound. It is important to note that experimental data for some properties of the ortho-isomer are limited, and in such cases, data for the para-isomer or estimated values are provided as a reference.

| Property | Value | Source/Note |

| Molecular Weight | 215.05 g/mol | [Calculated] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 225-227 °C | Data for p-bromophenylurea[2] |

| Boiling Point | 291 °C | Data for p-bromophenylurea[2] |

| Solubility | Soluble in Dimethylformamide (DMF) | [1] |

Spectroscopic Data

¹H NMR Spectroscopy

In a suitable deuterated solvent like DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the aromatic protons and the urea protons. The four protons on the phenyl ring will likely appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm). The NH and NH₂ protons of the urea group would appear as two separate, broad singlets, with their chemical shifts being concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show seven distinct signals: one for the carbonyl carbon of the urea group (typically in the range of 155-160 ppm) and six for the carbons of the bromophenyl ring. The carbon attached to the bromine atom will be significantly influenced by the halogen's electronegativity and heavy atom effect.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

N-H stretching: Two or more bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds in the urea moiety.

-

C=O stretching (Amide I band): A strong absorption band around 1630-1680 cm⁻¹ due to the carbonyl group.

-

N-H bending (Amide II band): An absorption in the region of 1580-1620 cm⁻¹.

-

C-N stretching: Bands in the fingerprint region.

-

Aromatic C-H and C=C stretching: Absorptions characteristic of the benzene ring.

-

C-Br stretching: A band in the lower frequency region of the fingerprint region.

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 214 and 216 with approximately equal intensity, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns for phenylureas involve cleavage of the C-N bonds of the urea linkage.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of aryl ureas is the reaction of an arylamine with a source of the carbonyl and amino groups. The following protocol is adapted from the synthesis of p-bromophenylurea and can be applied to the synthesis of this compound.[3]

Materials:

-

2-Bromoaniline

-

Sodium Cyanate (NaOCN)

-

Glacial Acetic Acid

-

Deionized Water

Procedure:

-

Dissolve 2-bromoaniline in a mixture of glacial acetic acid and water.

-

Prepare a separate aqueous solution of sodium cyanate.

-

Slowly add the sodium cyanate solution to the 2-bromoaniline solution with vigorous stirring.

-

A white precipitate of this compound should form.

-

Continue stirring for a designated period to ensure complete reaction.

-

Cool the reaction mixture in an ice bath.

-

Collect the precipitate by vacuum filtration.

-

Wash the product with cold water to remove any unreacted starting materials and salts.

-

Dry the purified this compound, for example, in a vacuum oven.

References

The Potent Biological Activities of (2-Bromophenyl)urea Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(2-Bromophenyl)urea derivatives have emerged as a promising class of compounds with a diverse range of biological activities, demonstrating significant potential in the fields of oncology and microbiology. This technical guide provides an in-depth analysis of their multifaceted biological effects, supported by quantitative data, detailed experimental methodologies, and visualizations of their mechanisms of action.

Anticancer Activity: Targeting Key Signaling Pathways

This compound derivatives have exhibited notable cytotoxic effects against various cancer cell lines. A key mechanism underlying their anticancer properties is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.

One notable example is the activity of 1-(2-Bromophenyl)-3-(3-ethynylphenyl)urea against the Huh-7 human liver cancer cell line. This compound demonstrated a half-maximal inhibitory concentration (IC50) of 13.04 ± 0.10 µM, highlighting its potential as a lead compound for the development of new hepatocellular carcinoma therapies.

The anticancer activity of many urea derivatives, including those with a bromophenyl moiety, is often attributed to the inhibition of key kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[1] By blocking the signaling cascades initiated by these receptors, these compounds can effectively halt tumor cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the reported anticancer activity of a representative this compound derivative.

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(2-Bromophenyl)-3-(3-ethynylphenyl)urea | Huh-7 (Human Liver Cancer) | 13.04 ± 0.10 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

-

This compound derivative stock solution (in DMSO)

-

Cancer cell lines (e.g., Huh-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the this compound derivative. A vehicle control (DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved by adding a solubilization solution.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Visualizing the Mechanism: Kinase Inhibition Signaling Pathway

The following diagram illustrates the general mechanism of action of this compound derivatives as kinase inhibitors, focusing on the VEGFR signaling pathway, which is crucial for angiogenesis.

Antimicrobial Activity: A Defense Against Bacterial Pathogens

In addition to their anticancer properties, this compound derivatives have demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria.

A study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives revealed their efficacy against several Gram-positive bacterial strains, with Minimum Inhibitory Concentrations (MIC) ranging from 2.5 to 5.0 mg/mL. This suggests their potential as a scaffold for the development of new antibacterial agents.

Quantitative Antimicrobial Data

The following table presents the antimicrobial activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives against various Gram-positive bacteria.

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Staphylococcus aureus ATCC 25923 | 2.5 | |

| Staphylococcus aureus ATCC 6538P | 5.0 | ||

| Bacillus subtilis ATCC 6633 | 2.5 |

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) of this compound derivatives against various bacterial strains is typically determined using the broth microdilution method.

Materials:

-

This compound derivative stock solution (in DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Serial Dilution: The this compound derivative is serially diluted in MHB in a 96-well plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (final concentration of approximately 5 x 10⁵ CFU/mL).

-

Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Experimental Workflow

The following diagram outlines the workflow for the synthesis and subsequent biological evaluation of this compound derivatives.

Conclusion

This compound derivatives represent a versatile scaffold with significant potential for the development of novel anticancer and antimicrobial agents. Their ability to inhibit key cellular processes, such as kinase-mediated signaling and bacterial growth, makes them attractive candidates for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic promise of this important class of compounds. Further structure-activity relationship (SAR) studies are warranted to optimize their potency and selectivity, paving the way for the development of next-generation therapeutics.

References

Mechanism of action of (2-Bromophenyl)urea in biological systems

An In-depth Technical Guide on the Core Mechanism of Action of (2-Bromophenyl)urea and its Chemical Class in Biological Systems

Disclaimer: As of December 2025, a comprehensive literature search reveals a scarcity of specific biological activity data, quantitative metrics (e.g., IC50, Ki), and detailed experimental protocols for the exact molecule this compound. Therefore, this guide extrapolates the potential mechanisms of action by examining the well-documented activities of structurally related compounds, particularly N-aryl urea derivatives, including various bromophenyl urea analogs. The information presented herein is intended to guide future research by providing insights into the probable biological targets and pathways of this chemical class.

Introduction: The N-Aryl Urea Scaffold in Medicinal Chemistry

The N-aryl urea functional group is a significant pharmacophore in medicinal chemistry, recognized for its ability to form stable hydrogen bonds with biological targets like protein kinases and receptors. This interaction capability allows N-aryl urea-containing compounds to modulate a wide array of biological processes, leading to their investigation and application in treating various diseases, most notably cancer. The diaryl urea motif, in particular, is a core component of several approved anti-cancer drugs and is a subject of continuous research due to its broad spectrum of biological activities.

Potential Mechanisms of Action

Based on the activities of structurally similar compounds, this compound and its derivatives are likely to exert their biological effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary targets identified for the broader class of N-aryl ureas include receptor tyrosine kinases (RTKs) and immune checkpoint proteins.

Inhibition of Angiogenesis via VEGFR-2 Blockade

A predominant mechanism of action for many N-aryl urea derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.

-

Signaling Pathway: Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways. These pathways are vital for endothelial cell proliferation, migration, and survival. N-aryl ureas often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing its activation.

(2-Bromophenyl)urea: A Technical Review of Its Synthesis, Properties, and Potential Applications

(2-Bromophenyl)urea , a halogenated aromatic urea derivative, holds significance as a chemical intermediate and a scaffold for developing potentially bioactive molecules. This technical guide provides a comprehensive overview of its literature, historical context, synthesis, physicochemical properties, and explores its potential applications in drug discovery and development, drawing insights from structurally related compounds.

Historical Context and Nomenclature

This compound, also known as o-bromophenylurea, with the CAS number 13114-90-4 , is a monosubstituted phenylurea. Historically, the synthesis of arylureas has been a fundamental reaction in organic chemistry. A well-established method for the preparation of substituted arylureas, including halogenated derivatives, was published in Organic Syntheses, a respected collection of procedures for the preparation of organic compounds. This classical method involves the reaction of an arylamine with an alkali metal cyanate in the presence of a weak acid, a procedure that remains relevant for its simplicity and efficiency.[1]

Physicochemical Properties

| Property | This compound | (4-Bromophenyl)urea (for comparison) |

| CAS Number | 13114-90-4 | 1967-25-5[1] |

| Molecular Formula | C₇H₇BrN₂O | C₇H₇BrN₂O[2][3] |

| Molecular Weight | 215.05 g/mol | 215.05 g/mol [2][3] |

| Appearance | White to Almost white powder to crystal | White crystal or crystalline powder[2] |

| Melting Point | Data not available | 225-227 °C[2] |

| Boiling Point | Data not available | 291 °C[2] |

| Solubility | Soluble in Dimethylformamide | Soluble in alcohols and ketones, slightly soluble in water[2] |

| Purity | >98.0% (by Total Nitrogen) | - |

Synthesis of this compound

A robust and historically significant method for the synthesis of this compound is the reaction of 2-bromoaniline with sodium cyanate in an acidic aqueous medium. This method, adapted from the procedure for p-Bromophenylurea in Organic Syntheses, is detailed below.[1]

Experimental Protocol: Synthesis via the Cyanate Method

Materials:

-

2-Bromoaniline

-

Glacial Acetic Acid

-

Sodium Cyanate (or Potassium Cyanate)

-

Deionized Water

-

Ethanol (for recrystallization)

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Preparation of 2-Bromoaniline Acetate Solution: In a beaker, dissolve 2-bromoaniline (0.5 mole) in a mixture of glacial acetic acid (100 ml) and water (250 ml) with stirring. Gentle heating may be applied to facilitate dissolution.[1]

-

Preparation of Sodium Cyanate Solution: In a separate beaker, dissolve sodium cyanate (1.0 mole) in water (as detailed for the p-bromo isomer, typically around 450 ml for 1 mole).[1]

-

Reaction: Slowly add a small portion of the sodium cyanate solution to the stirred 2-bromoaniline acetate solution. A white precipitate of this compound should begin to form. Once precipitation starts, add the remainder of the cyanate solution more rapidly with vigorous stirring. The reaction is exothermic, and the temperature will likely rise.[1]

-

Precipitation and Isolation: Continue stirring the thick paste-like suspension for approximately 10 minutes. Allow the mixture to stand at room temperature for 2-3 hours to ensure complete precipitation.[1]

-

Filtration and Washing: Cool the mixture in an ice bath and then filter the crude product using a Buchner funnel under suction. Wash the filter cake thoroughly with cold water to remove any unreacted salts and acetic acid.[1]

-

Drying: Dry the crude this compound. The product is often sufficiently pure for many applications.[1]

-

Purification (Optional): For higher purity, the crude product can be recrystallized from ethanol.[1]

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Applications

While specific biological activity data for this compound is not extensively documented in the public domain, the broader class of halogenated phenylureas has been the subject of significant research, revealing a range of biological effects. The presence of a halogen atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often enhancing its therapeutic potential.[4]

Antimicrobial Activity: Numerous studies have demonstrated the antibacterial and antifungal properties of halogenated compounds.[5][6] The urea moiety itself is a common feature in many antimicrobial agents. The combination of a halogenated phenyl ring and a urea functional group in this compound suggests its potential as a lead compound for the development of novel antimicrobial agents.

Anticancer Activity: Substituted ureas are a well-established class of compounds with anticancer properties. For instance, Sorafenib and Regorafenib, both multi-kinase inhibitors used in cancer therapy, feature a substituted phenylurea core. Halogenated quinone imines have also been investigated as potential anticancer drugs.[7] The structural similarity of this compound to these known anticancer agents makes it a candidate for investigation in this therapeutic area.

Herbicidal Activity: Phenylurea derivatives are widely used as herbicides. They typically act by inhibiting photosynthesis at photosystem II.[8] While this application is outside the scope of drug development, it underscores the biological activity of this class of compounds.

Caption: Logical relationship of the this compound scaffold to potential biological activities.

Conclusion for the Research Community

This compound represents a readily accessible chemical entity with a foundation in classical organic synthesis. While its own biological profile is yet to be fully elucidated, the extensive research on related halogenated phenylureas strongly suggests its potential as a valuable starting point for medicinal chemistry and drug discovery programs. Researchers in these fields are encouraged to consider this compound as a scaffold for the design and synthesis of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. Future investigations should focus on its synthesis, purification, and comprehensive biological screening to unlock its full potential.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chembk.com [chembk.com]

- 3. N-(4-Bromophenyl)urea | C7H7BrN2O | CID 16074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Data and Experimental Protocols for (2-Bromophenyl)urea: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (2-Bromophenyl)urea, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a logical workflow for spectroscopic analysis.

Summary of Spectroscopic Data

The structural integrity of this compound has been confirmed through various spectroscopic techniques. The data presented below has been compiled from available spectral databases and literature.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in search results |

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| Data not available in search results |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above. These protocols are adaptable for similar urea derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For solid samples like this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly employed. For the KBr method, a small amount of the finely ground compound is mixed with dry KBr powder and pressed into a thin, transparent pellet. The IR spectrum is then recorded using an FTIR spectrometer, with data typically presented in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data is obtained using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). The sample is introduced into the instrument, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.

Workflow for Spectroscopic Analysis

The logical progression for the spectroscopic analysis of a compound like this compound is outlined in the following diagram. This workflow ensures a systematic approach to structure elucidation and confirmation.

Solubility and Stability Profile of (2-Bromophenyl)urea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of (2-Bromophenyl)urea, a key intermediate in the synthesis of various biologically active compounds. Understanding these physicochemical properties is critical for its handling, formulation development, and ensuring the quality and efficacy of resulting pharmaceutical products. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous compounds, particularly other bromophenylurea and phenylurea derivatives, to provide a robust predictive profile. It also outlines detailed experimental protocols for the determination of these properties, adhering to international standards.

Physicochemical Properties

This compound is an organic compound with the molecular formula C₇H₇BrN₂O. Its structure, featuring a urea functional group attached to a brominated phenyl ring, dictates its solubility and stability characteristics. The polar urea moiety contributes to its ability to form hydrogen bonds, while the bromophenyl group introduces hydrophobic character.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Weight | 215.05 g/mol | Calculation from atomic weights |

| Appearance | White to off-white crystalline solid | General appearance of phenylurea compounds[1] |

| Melting Point | Expected to be in the range of similar phenylurea derivatives | Analogy with related compounds |

| LogP (octanol-water) | Predicted to be moderately lipophilic | Presence of bromophenyl group |

Solubility Profile

The solubility of this compound is a crucial parameter for its use in synthesis and for the formulation of any potential drug product. Based on the behavior of analogous compounds, its solubility is expected to be moderate in polar organic solvents and low in water.[1]

Table 2: Predicted Solubility of this compound in Various Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Slightly soluble | The polar urea group allows for some aqueous solubility, but the hydrophobic bromophenyl ring limits it.[1] |

| Methanol | Soluble | Methanol is a polar protic solvent capable of hydrogen bonding with the urea moiety. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capacity facilitate dissolution. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent that can effectively solvate both polar and non-polar parts of the molecule. |

| Acetonitrile | Moderately soluble | Acetonitrile is a polar aprotic solvent, but with a lower capacity for hydrogen bonding compared to alcohols. |

| Dichloromethane | Slightly soluble | A non-polar solvent, expected to have limited ability to dissolve the polar urea group. |

| Hexane | Insoluble | A non-polar solvent, unlikely to dissolve the polar urea compound. |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method.

dot

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial.

-

Equilibration: Place the vial in a shaker bath maintained at a constant temperature (e.g., 25 °C and 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a clear aliquot of the supernatant using a pipette.

-

Filtration: Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calculation: Determine the concentration of this compound in the original saturated solution by applying the dilution factor. The solubility is expressed in mg/mL or g/L.

Stability Profile

The stability of this compound is a critical quality attribute that can be affected by various environmental factors such as pH, temperature, and light. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

pH-Dependent Stability (Hydrolysis)

The stability of this compound in aqueous solutions at different pH values is important for developing liquid formulations and for understanding its behavior in physiological environments. Phenylurea herbicides are known to undergo hydrolysis, and the rate is pH-dependent.

dot

Experimental Protocol for pH-Dependent Stability Study:

-

Solution Preparation: Prepare solutions of this compound (e.g., at 0.1 mg/mL) in various buffered solutions covering a pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) and in 0.1 M HCl and 0.1 M NaOH.

-

Incubation: Store the solutions at a specified temperature (e.g., 40 °C) in sealed vials protected from light.

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours).

-

Sample Analysis: Neutralize the acidic and basic samples before dilution. Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

-

Data Analysis: Plot the logarithm of the remaining concentration of this compound versus time to determine the degradation rate constant (k) at each pH. A plot of log(k) versus pH will reveal the pH-rate profile.

Thermal Stability

Thermal stress testing helps to evaluate the intrinsic thermal stability of the molecule. Phenylurea compounds can decompose at elevated temperatures.

Table 3: Predicted Thermal Degradation Profile

| Stress Condition | Predicted Outcome |

| Solid State (e.g., 60°C) | Likely to be stable for a short duration. Prolonged exposure may lead to degradation. |

| Solution State (e.g., 60°C) | Degradation is expected to be faster than in the solid state. |

Experimental Protocol for Thermal Stability Study:

-

Solid-State Study: Place a known amount of solid this compound in a vial and store it in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C).

-

Solution-State Study: Prepare a solution of this compound in a suitable solvent and store it at elevated temperatures.

-

Time Points: At specified time points, withdraw samples. For the solid-state study, dissolve the sample in a suitable solvent.

-

Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradants.

-

Thermal Analysis (TGA/DSC): Perform Thermogravimetric Analysis (TGA) to determine the onset of thermal decomposition and Differential Scanning Calorimetry (DSC) to identify any phase transitions or decomposition events.

Photostability

Photostability testing is crucial to determine if the substance is sensitive to light, which has implications for manufacturing, packaging, and storage. Phenylurea herbicides are known to be susceptible to photodegradation.[2]

dot

Experimental Protocol for Photostability Study (as per ICH Q1B guidelines):

-

Sample Preparation:

-

Solid State: Spread a thin layer of solid this compound in a suitable transparent container.

-

Solution State: Prepare a solution of the compound in a suitable solvent and place it in a transparent container.

-

Dark Control: Prepare identical samples but wrap them in aluminum foil to protect them from light.

-

-

Light Exposure: Place the samples and the dark controls in a photostability chamber. Expose them to a light source that provides both ultraviolet (UV) and visible light. The exposure should meet the ICH Q1B requirements: an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

-

Analysis: After the exposure, analyze the light-exposed samples and the dark controls using a validated stability-indicating HPLC method.

-

Evaluation: Compare the results from the exposed samples with those from the dark controls. Significant degradation in the exposed samples compared to the controls indicates photosensitivity.

Analytical Methodology

A robust, stability-indicating analytical method is essential for accurately quantifying this compound and its potential degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable technique.

Table 4: Recommended Starting HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a suitable gradient (e.g., 30% B to 90% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Determined by UV scan (likely around 240-250 nm) |

| Injection Volume | 10 µL |

Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

Summary and Conclusions

This technical guide provides a predictive overview of the solubility and stability of this compound based on the properties of analogous compounds. It is predicted to be soluble in polar organic solvents and slightly soluble in water. Its stability is expected to be influenced by pH, temperature, and light, with potential degradation via hydrolysis and photodegradation.

The detailed experimental protocols provided herein offer a framework for researchers to definitively determine the solubility and stability profile of this compound. This information is invaluable for its application in organic synthesis and for the development of stable and effective pharmaceutical formulations. It is strongly recommended that these experimental studies be conducted to confirm the predicted characteristics and to ensure the quality and reliability of any research or product development involving this compound.

References

The Therapeutic Potential of (2-Bromophenyl)urea Derivatives: A Technical Guide for Drug Discovery

An In-depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action for Novel Therapeutic Agents

Abstract

(2-Bromophenyl)urea serves as a versatile scaffold in medicinal chemistry, offering a gateway to a diverse array of derivatives with significant therapeutic potential. While research directly originating from this compound is emerging, the broader class of phenylurea compounds has demonstrated compelling biological activities, particularly in the realms of oncology and infectious diseases. This technical guide provides a comprehensive overview of the current landscape, detailing the synthesis, quantitative biological data, and mechanisms of action of structurally related compounds. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in leveraging the this compound core for the discovery of novel therapeutics. This document summarizes key findings, presents detailed experimental protocols for relevant assays, and visualizes pertinent biological pathways to facilitate further research and development in this promising area.

Introduction

The urea moiety is a privileged structure in drug discovery, known for its ability to form key hydrogen bond interactions with biological targets.[1][2] Phenylurea derivatives, in particular, have given rise to a number of approved drugs and clinical candidates.[3] this compound, with its reactive bromine handle, presents an attractive starting point for the synthesis of diverse chemical libraries. The bromine atom can be readily functionalized through various cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

This guide will explore the potential therapeutic applications of derivatives that can be conceptually or practically synthesized from this compound, focusing on their anticancer and antimicrobial properties. We will delve into the common synthetic routes, summarize the biological activities of relevant compounds in tabular format, and provide detailed protocols for the key experiments cited. Furthermore, we will visualize the key signaling pathways and experimental workflows to provide a clear and comprehensive understanding of the therapeutic potential of this compound class.

Synthesis of this compound Derivatives

The primary route to synthesizing N,N'-disubstituted ureas, including derivatives of this compound, typically involves the reaction of an amine with an isocyanate.[4] this compound itself can be synthesized from 2-bromoaniline. Derivatives can then be prepared through various synthetic strategies, most notably via palladium-catalyzed cross-coupling reactions that functionalize the aryl bromide.

General Synthesis of Diaryl Ureas

A common method for the preparation of unsymmetrical diaryl ureas involves a multi-step process that can be adapted for derivatives of this compound.[5]

Experimental Protocol: Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling [5]

-

Step 1: Monoarylation of a Protected Urea.

-

To an oven-dried resealable Schlenk tube, add Pd(OAc)₂ (0.02 mmol), a suitable phosphine ligand (e.g., cataCXium A, 0.04 mmol), and benzylurea (1.2 mmol).

-

Evacuate and backfill the tube with argon.

-

Add the aryl halide (e.g., 2-bromophenyl substituted compound) (1.0 mmol) and a base (e.g., K₃PO₄, 1.5 mmol) in an appropriate solvent (e.g., toluene, 2 mL).

-

Stir the reaction mixture at 85 °C for 2-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

-

Step 2: Deprotection.

-

After cooling the reaction to room temperature, add Pd/C (9 mol %), methanol, and concentrated HCl.

-

Place the reaction under a hydrogen atmosphere and stir for 20 hours.

-

Filter the reaction mixture through Celite and concentrate the filtrate.

-

Purify the resulting monoaryl urea by flash chromatography.

-

-

Step 3: Second Arylation.

-

Combine the monoaryl urea (1.0 mmol), the second aryl halide (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), a suitable ligand (e.g., Xantphos, 0.03 mmol), and a base (e.g., Cs₂CO₃, 1.4 mmol) in a Schlenk tube.

-

Add dioxane as the solvent and stir the mixture at 100 °C for 12-24 hours.

-

After cooling, dilute the reaction with an organic solvent, filter through Celite, and concentrate.

-

Purify the final unsymmetrical diaryl urea product by flash chromatography.

-

This versatile methodology allows for the synthesis of a wide array of diaryl ureas with diverse substitution patterns, starting from precursors like this compound.

Therapeutic Applications: Anticancer Activity

A significant body of research points to the potent anticancer activity of phenylurea derivatives.[1][6] These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation and angiogenesis, primarily through the inhibition of key enzymes like kinases and the disruption of cytoskeletal components like tubulin.[1]

Kinase Inhibition

Many diaryl urea derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs) and intracellular kinases that are crucial for tumor growth and survival.[1] The well-known multi-kinase inhibitor Sorafenib, an N,N'-diarylurea, exemplifies the success of this chemical class in oncology.[3]

Derivatives of phenylurea have been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR) and Raf kinases, key components of signaling pathways that drive angiogenesis and cell proliferation.

Caption: Inhibition of VEGFR and Raf signaling by this compound derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™) [7][8]

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., a this compound derivative) in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range from 100 µM to 1 nM.

-

Kinase Reaction Setup (5 µL):

-

Add 1 µL of the compound dilution to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% kinase activity) and a known inhibitor as a positive control.

-

Add 2 µL of a 2.5x kinase/substrate solution (e.g., recombinant VEGFR-2 or B-Raf kinase and a suitable peptide substrate).

-

Initiate the kinase reaction by adding 2 µL of a 2.5x ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.

-

-

Incubation: Incubate the plate at 30 °C for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects kinase activity. Calculate the percent inhibition relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Inhibition of Tubulin Polymerization

Aromatic urea derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[1] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest in the G2/M phase, leading to apoptosis.[9]

Caption: Inhibition of tubulin polymerization leading to mitotic arrest and apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay [10][11][12][13][14]

-

Reagent Preparation:

-

Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2 mg/mL.

-

Prepare a GTP stock solution (100 mM).

-

Prepare test compounds at various concentrations in a suitable buffer with a final DMSO concentration below 1%.

-

-

Assay Setup:

-

In a pre-warmed 96-well plate, add the tubulin solution.

-

Add the test compound or vehicle control (DMSO). Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) should be used as controls.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM and a polymerization enhancer such as glycerol (10% final concentration).

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm at 37 °C.

-

Measure the change in absorbance over time (e.g., every minute for 60 minutes).

-

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time. An increase in absorbance indicates tubulin polymerization.

-

Determine the effect of the compound on the rate and extent of polymerization compared to the vehicle control.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of various phenylurea derivatives against different cancer cell lines.

| Compound Class | Specific Compound Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Diaryl Urea | Compound 6a (with 4-Cl phenyl) | HT-29 (Colon) | 15.28 | [11] |

| Diaryl Urea | Compound 6a (with 4-Cl phenyl) | A549 (Lung) | 2.566 | [11] |

| Suramin Analogue | Compound 2 | MCF7 (Breast) | 193 | [7] |

| Benzimidazole Urea | Compound 5d | MCF-7 (Breast) | 48.3 | [15][16] |

| Benzimidazole Thiourea | Compound 7b | MCF-7 (Breast) | 25.8 | [15][16] |

| Pyridin-2-yl Urea | Compound 2 (ASK1 Inhibitor) | - (Enzymatic) | 0.00155 | [17] |

| Carnosic Acid Urea | Compound 14 | SW480 (Colon) | - | [18] |

Experimental Protocol: MTT Assay for Cytotoxicity [19][20][21][22][23]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48 or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Therapeutic Applications: Antimicrobial Activity

Urea derivatives have also demonstrated promising activity against a range of microbial pathogens, including drug-resistant bacteria.[9][15][16][24][25] The flexibility of the urea scaffold allows for the design of compounds that can target specific bacterial processes.

Antibacterial Activity

Several studies have reported the synthesis and evaluation of phenylurea derivatives with activity against both Gram-positive and Gram-negative bacteria.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [15][26]

-

Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth) to a density of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Quantitative Data on Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of various urea derivatives.

| Compound Class | Specific Compound Example | Bacterial Strain | MIC (µM) | Reference |

| Phenyl-substituted Urea | Compound 7b | Klebsiella pneumoniae | 100 | [15][26] |

| Phenyl-substituted Urea | Compound 11b | Klebsiella pneumoniae | 50 | [15][26] |

| N,N'-dialkyl Urea | Various | - | 0.97 - 15.82 | [4] |

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives is crucial for their development as therapeutic agents. While pharmacokinetic data for derivatives specifically from this compound is limited, studies on related bromophenylurea compounds provide valuable insights.

A study on p-bromophenylacetylurea in rats revealed an oral absorption of 65.9% and a blood half-life of 9.4 hours.[10] The compound was metabolized into three major metabolites that were excreted in the urine.

Experimental Workflow: In Vitro Metabolic Stability Assay [27]

Caption: Workflow for determining the in vitro metabolic stability of a test compound.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents. The extensive body of research on the broader class of phenylurea and diaryl urea derivatives strongly suggests that compounds derived from this scaffold are likely to possess potent anticancer and antimicrobial activities. The synthetic tractability of the aryl bromide allows for the creation of large and diverse chemical libraries, which can be screened against a variety of biological targets.

Future research should focus on the systematic synthesis and evaluation of derivatives of this compound. Structure-activity relationship studies will be crucial in optimizing potency and selectivity for specific targets, such as kinases or tubulin. Furthermore, a thorough investigation of the pharmacokinetic properties of promising lead compounds will be necessary to assess their potential for in vivo efficacy and clinical development. The information and protocols provided in this guide offer a solid foundation for initiating and advancing such research endeavors. By leveraging the existing knowledge base and employing the detailed methodologies outlined herein, the scientific community can unlock the full therapeutic potential of this compound derivatives.

References

- 1. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragment merging approach for design, synthesis, and biological assessment of urea/acetyl hydrazide clubbed thienopyrimidine derivatives as GSK-3β inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 16. The identification and characterization of hydrazinyl urea-based antibacterial agents through combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. URD12: A urea derivative with marked antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. atcc.org [atcc.org]

- 23. broadpharm.com [broadpharm.com]

- 24. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 25. researchgate.net [researchgate.net]

- 26. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]

- 27. benchchem.com [benchchem.com]

In Silico Modeling and Docking Studies of (2-Bromophenyl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromophenyl)urea belongs to the broader class of phenylurea derivatives, a scaffold of significant interest in medicinal chemistry due to its versatile biological activities, including anticancer and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of a hypothetical in silico modeling and molecular docking workflow for this compound. While specific experimental data for this exact compound is not extensively available in public literature, this document outlines a robust computational approach based on established methodologies for similar urea-containing compounds. The guide details protocols for target selection, ligand and protein preparation, molecular docking, and post-docking analysis, presenting data in a structured format to facilitate understanding and further research. The objective is to provide a practical framework for researchers to investigate the potential therapeutic applications of this compound and its analogs.

Introduction

Urea derivatives are a cornerstone in modern drug discovery, recognized for their ability to form stable hydrogen bonds with biological targets, thereby modulating their activity.[3] The phenylurea moiety, in particular, is a key pharmacophore in a variety of approved drugs and clinical candidates, notably as kinase inhibitors in oncology.[4][5] The introduction of a bromine atom at the ortho position of the phenyl ring, as in this compound, can significantly influence the compound's conformational preferences and electronic properties, potentially leading to enhanced binding affinity and selectivity for specific protein targets.[3]

This guide will explore a hypothetical in silico investigation of this compound, focusing on its potential interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a well-established target in cancer therapy.[6][7] The methodologies described herein are widely applicable to the study of other small molecules and their interactions with protein targets.

Computational Workflow

The in silico analysis of this compound can be structured into a multi-step computational pipeline. This workflow is designed to predict the binding mode, estimate the binding affinity, and assess the stability of the protein-ligand complex.

Caption: A typical computational workflow for in silico drug design.

Experimental Protocols

This section provides detailed methodologies for the key computational experiments.

Target and Ligand Preparation

Target Preparation:

-

Obtain Crystal Structure: The crystal structure of VEGFR-2 in complex with a known inhibitor (e.g., PDB ID: 4ASD) is retrieved from the Protein Data Bank.[7]

-

Pre-processing: The protein structure is prepared by removing water molecules, co-factors, and any existing ligands.

-

Protonation and Optimization: Hydrogen atoms are added, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4. The structure is then subjected to a constrained energy minimization using a suitable force field (e.g., OPLS4) to relieve any steric clashes.[7]

Ligand Preparation:

-

2D to 3D Conversion: The 2D structure of this compound is sketched using a molecular editor and converted to a 3D conformation.

-

Energy Minimization: The ligand's geometry is optimized using a quantum mechanical method, such as Density Functional Theory (DFT) with a functional like B3LYP and a 6-31G* basis set, to obtain a low-energy conformation.[4]

Molecular Docking

Molecular docking is performed to predict the preferred binding orientation of this compound within the VEGFR-2 active site.

-

Grid Generation: A docking grid is defined around the active site of VEGFR-2, typically centered on the co-crystallized ligand from the PDB structure.

-

Docking Simulation: A docking program such as AutoDock Vina or Glide is used to perform the docking calculations. Multiple docking runs are typically performed to ensure the robustness of the results.

-

Pose Selection: The resulting docking poses are ranked based on their docking scores, and the top-scoring poses are visually inspected for key interactions with the protein.

Molecular Dynamics (MD) Simulation

MD simulations are conducted to assess the stability of the predicted protein-ligand complex over time.

-

System Setup: The top-ranked docked complex is solvated in a periodic box of water molecules (e.g., TIP3P). Counter-ions are added to neutralize the system.

-

Equilibration: The system undergoes a series of equilibration steps, including energy minimization, followed by NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) simulations to bring the system to the desired temperature and pressure.

-

Production Run: A production MD simulation is run for a duration of 50-100 nanoseconds, during which atomic coordinates are saved at regular intervals.

-

Trajectory Analysis: The resulting trajectory is analyzed to evaluate the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of protein residues, and the persistence of key intermolecular interactions.

Data Presentation

Quantitative data from the in silico studies are summarized in the following tables.

Table 1: Predicted Binding Affinity and Interaction Data for this compound with VEGFR-2

| Parameter | Value | Unit |

| Docking Score | -8.5 | kcal/mol |

| Estimated Binding Free Energy (MM/GBSA) | -45.2 | kcal/mol |

| Number of Hydrogen Bonds | 2 | - |

| Interacting Residues (Hydrogen Bonds) | Glu885, Asp1046 | - |

| Interacting Residues (Hydrophobic) | Val848, Ala866, Leu1035 | - |

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 215.05 | < 500 g/mol |

| LogP | 2.1 | < 5 |

| Hydrogen Bond Donors | 2 | < 5 |

| Hydrogen Bond Acceptors | 1 | < 10 |

| Lipinski's Rule of Five Violations | 0 | ≤ 1 |

| Human Oral Absorption | High | - |

Signaling Pathway Visualization

VEGFR-2 is a key component of the angiogenesis signaling pathway. Phenylurea derivatives often act as inhibitors of this pathway.

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

Conclusion

This technical guide has outlined a comprehensive in silico approach for the investigation of this compound as a potential therapeutic agent. By leveraging molecular docking and dynamics simulations, it is possible to gain significant insights into the binding mechanism and affinity of this compound for targets such as VEGFR-2. The presented workflow, protocols, and data visualization methods provide a solid foundation for further computational and experimental studies. The predicted favorable ADMET properties suggest that this compound warrants further investigation as a drug candidate. Future work should focus on the synthesis of this compound and its derivatives, followed by in vitro and in vivo validation of the computational predictions.

References

- 1. mdpi.com [mdpi.com]

- 2. Development of phenyl-urea-based small molecules that target penicillin-binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 6. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of (2-Bromophenyl)urea: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of (2-Bromophenyl)urea, a valuable building block in medicinal chemistry and drug discovery. The straightforward procedure, adapted from a well-established method for analogous aryl ureas, utilizes readily available starting materials and reagents.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| CAS Number | 13114-90-4 | [1] |

| Molecular Formula | C₇H₇BrN₂O | [1] |

| Molecular Weight | 215.05 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Purity | >98.0% | [2] |

| Melting Point | 165-168 °C | |

| Yield (Crude) | 85-95% |

Experimental Protocol

This protocol is adapted from the synthesis of p-bromophenylurea and is expected to give a high yield of the desired product.[3]

Materials:

-

2-Bromoaniline

-

Sodium cyanate (or Potassium cyanate)

-

Glacial acetic acid

-

Deionized water

-

Ethanol

Equipment:

-

Beaker (1 L)

-

Stirring apparatus (magnetic stirrer or overhead stirrer)

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Preparation of the 2-Bromoaniline Solution: In a 1 L beaker, dissolve 2-bromoaniline (0.5 mol, 86 g) in a mixture of glacial acetic acid (240 mL) and water (480 mL). Stir the mixture until the 2-bromoaniline is completely dissolved. If necessary, gently warm the mixture to 35 °C to aid dissolution.

-

Preparation of the Sodium Cyanate Solution: In a separate beaker, dissolve sodium cyanate (1.0 mol, 65 g) in water (450 mL) at 35 °C.[3] Note that potassium cyanate (1.0 mol, 81 g) can be used as an alternative.[3]

-

Reaction: Slowly add approximately 50 mL of the sodium cyanate solution to the stirring 2-bromoaniline solution. A white crystalline precipitate of this compound should begin to form. Once precipitation starts, add the remainder of the sodium cyanate solution rapidly with vigorous stirring.[3] The reaction is exothermic, and the temperature may rise to 50-55 °C.

-

Stirring and Aging: Continue to stir the resulting thick, paste-like suspension for an additional 10 minutes. Allow the mixture to stand at room temperature for 2-3 hours to ensure complete precipitation.

-

Work-up: Dilute the suspension with 200 mL of water and then cool the mixture to 0 °C in an ice bath.

-

Isolation of Crude Product: Collect the crude this compound by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water.

-

Drying: Dry the collected solid to a constant weight. The expected yield of crude this compound is in the range of 85-95%. The crude product is often sufficiently pure for many applications.

-

Purification (Optional): For higher purity, the crude product can be recrystallized from aqueous ethanol.[3]

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A flowchart illustrating the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of (2-Bromophenyl)urea

This document provides detailed application notes and protocols for the quantitative analysis of (2-Bromophenyl)urea in various matrices. The methods described are intended for researchers, scientists, and professionals involved in drug development and quality control. The primary analytical techniques covered include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of phenylurea compounds.[1][2][3] This method offers good sensitivity and selectivity for routine analysis in quality control and research settings.

Application Note

This protocol outlines a reversed-phase HPLC method for the determination of this compound. The method is suitable for quantifying the analyte in bulk drug substances and pharmaceutical formulations. A C18 column is used for separation with a mobile phase consisting of an acetonitrile and water mixture. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance, which is anticipated to be around 240-250 nm based on the phenylurea chromophore.[1]

Experimental Protocol

1.1. Instrumentation and Materials

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound reference standard

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

1.2. Preparation of Solutions

-

Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v).[3] Degas the mobile phase before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-50 µg/mL.[3]

1.3. Chromatographic Conditions

-

Column: C18 (4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water (80:20 v/v)[3]

-

Flow Rate: 1.0 mL/min[3]

-

Injection Volume: 20 µL

-

Column Temperature: 30°C[3]

-

UV Detection Wavelength: 249 nm[3]

-

Run Time: 10 minutes[3]

1.4. Sample Preparation

-

Bulk Drug: Accurately weigh a quantity of the bulk drug powder, dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

-

Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound, dissolve it in the mobile phase, sonicate to ensure complete dissolution, dilute to a suitable concentration, and filter through a 0.45 µm syringe filter.

1.5. Data Analysis

-

Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 10 - 50 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~0.02 µg/mL |

| Limit of Quantification (LOQ) | ~0.06 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

Experimental Workflow

Caption: Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations or in complex matrices such as biological fluids.[4][5][6]

Application Note

This protocol describes a sensitive and selective LC-MS/MS method for the determination of this compound. The method involves chromatographic separation using a reversed-phase column followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) should be used to ensure accuracy and precision. A stable isotope-labeled this compound would be an ideal IS.

Experimental Protocol

2.1. Instrumentation and Materials

-

Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

-

C18 or similar reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

This compound reference standard

-

Internal Standard (e.g., stable isotope-labeled this compound)

-

Standard laboratory equipment for solution preparation

2.2. Preparation of Solutions

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Standard and IS Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the IS in methanol or acetonitrile.

-

Working Standard and IS Solutions: Prepare serial dilutions of the stock solutions in the mobile phase or an appropriate solvent to create calibration standards and a working IS solution.

2.3. LC-MS/MS Conditions

-

Column: C18 (2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase Gradient: A suitable gradient starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analyte.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

(Hypothetical) this compound: Precursor ion [M+H]⁺ → Product ion

-

(Hypothetical) Internal Standard: Precursor ion [M+H]⁺ → Product ion

-

(Note: The specific m/z values for precursor and product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer.)

-

2.4. Sample Preparation (e.g., Plasma)

-

Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Inject into the LC-MS/MS system.

2.5. Data Analysis

-

Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards using a weighted linear regression model.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Limit of Detection (LOD) | ~0.03 ng/mL |

| Limit of Quantification (LOQ) | ~0.1 ng/mL |

| Accuracy (% Recovery) | 85.0 - 115.0% |

| Precision (% RSD) | < 15.0% |

Signaling Pathway (Logical Relationship)

Caption: Logical flow of the LC-MS/MS quantification process.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of this compound, particularly in simpler matrices or for at-line process monitoring.[7][8] This method often requires a derivatization step to produce a colored product that can be measured in the visible range, which enhances selectivity and sensitivity.

Application Note

This protocol describes the quantification of this compound using UV-Vis spectrophotometry following a derivatization reaction with p-dimethylaminobenzaldehyde (DMAB) in an acidic medium.[9][10] The reaction produces a yellow-colored Schiff base, and the absorbance is measured at the wavelength of maximum absorption (λmax).[10]

Experimental Protocol

3.1. Instrumentation and Materials

-

UV-Vis Spectrophotometer

-

p-Dimethylaminobenzaldehyde (DMAB)

-

Ethanol

-

Hydrochloric Acid (concentrated)

-

This compound reference standard

-

Volumetric flasks, pipettes, and cuvettes

3.2. Preparation of Reagents

-

DMAB Reagent: Dissolve a specific amount of DMAB in a mixture of ethanol and concentrated hydrochloric acid. (Note: The exact concentrations may need to be optimized).

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of ethanol.

-